Esonarimod

Description

suppresses lymphocyte activating factor activity or biosynthesis; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

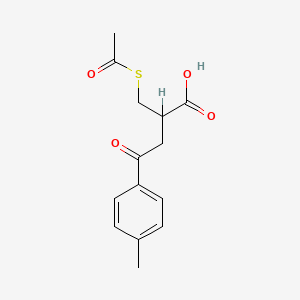

2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSFEUQNAXQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048805 | |

| Record name | Esonarimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101973-77-7 | |

| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esonarimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esonarimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESONARIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esonarimod (Cenerimod): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esonarimod, also known as Cenerimod, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound/Cenerimod, supported by preclinical and clinical data. The document details the synthetic route, explores its targeted interaction with the S1P1 receptor, and presents its pharmacological effects in both in vitro and in vivo models, as well as in clinical trials. All quantitative data is summarized in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding of this investigational drug.

Discovery

While specific details regarding the initial high-throughput screening (HTS) campaign that led to the discovery of this compound (Cenerimod) are not extensively published, the development process followed a rational drug discovery paradigm aimed at identifying selective S1P1 receptor modulators with an improved safety profile over first-generation molecules like fingolimod. The goal was to retain the therapeutic efficacy of lymphocyte sequestration in secondary lymphoid organs while minimizing off-target effects associated with the modulation of other S1P receptor subtypes, such as bradycardia (S1P3)[1].

The discovery process likely involved:

-

Target Identification and Validation: The role of S1P1 in regulating lymphocyte egress from lymph nodes was well-established, making it a key target for autoimmune diseases[2][3].

-

High-Throughput Screening (HTS): A large compound library was likely screened using in vitro assays to identify initial "hits" that modulated S1P1 receptor activity. These primary assays could have included receptor binding assays or functional assays measuring downstream signaling events (e.g., GTPγS binding or β-arrestin recruitment).

-

Lead Optimization: Following the identification of initial hits, a lead optimization campaign would have been initiated. This iterative process involves the synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications to enhance the desired characteristics of the drug candidate[4][5]. For Cenerimod, this process resulted in a compound with high selectivity for S1P1 and unique signaling properties.

The development of this compound/Cenerimod was undertaken by Taisho Pharmaceutical and later continued by Idorsia Pharmaceuticals. The strategic focus of Taisho Pharmaceutical on discovering innovative drugs for unmet medical needs, often through collaborations and leveraging advanced technologies, provided the environment for such a discovery program.

Logical Flow of Drug Discovery

The following diagram illustrates the general workflow of a drug discovery and development process, applicable to a molecule like this compound (Cenerimod).

Synthesis of this compound

An efficient and practical synthesis for this compound has been developed and published. The synthesis is a two-step process starting from itaconic anhydride and toluene.

The overall reaction scheme is as follows:

-

Friedel-Crafts Acylation: Toluene is acylated with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene to yield the intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid.

-

Michael Addition: The intermediate undergoes a Michael addition with thioacetic acid to produce this compound.

This process provides a good overall yield without the need for silica gel column purification for the intermediate.

Mechanism of Action

This compound (Cenerimod) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs (such as lymph nodes) into the bloodstream and lymphatic system. By binding to the S1P1 receptor on lymphocytes, this compound acts as a functional antagonist, inducing the internalization of the receptor. This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress, effectively trapping them within the lymphoid organs. This sequestration of lymphocytes, including autoreactive T and B cells, prevents them from migrating to sites of inflammation and contributing to autoimmune pathology.

S1P1 Signaling Pathway

The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to receptor internalization and degradation. This ultimately blocks lymphocyte egress.

Preclinical Pharmacology

The preclinical development of this compound (Cenerimod) involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy in animal models of autoimmune disease.

In Vitro Potency and Selectivity

Cenerimod has demonstrated high potency and selectivity for the human S1P1 receptor. In [³⁵S]-GTPγS binding assays, which measure G protein activation, Cenerimod was shown to be a potent agonist at the S1P1 receptor. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3 which is associated with cardiovascular side effects, is a key feature of its design.

| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. S1P1 |

| Human S1P1 | 1 | - |

| Human S1P2 | >10,000 | >10,000 |

| Human S1P3 | 228 | 228 |

| Human S1P4 | >10,000 | >10,000 |

| Human S1P5 | 36 | 36 |

Data compiled from preclinical studies. EC50 values represent the concentration for half-maximal activation.

In Vivo Efficacy

The efficacy of Cenerimod has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and the MRL/lpr mouse model of systemic lupus erythematosus. In these models, Cenerimod treatment led to a dose-dependent reduction in circulating lymphocytes, reduced immune cell infiltration into target organs, ameliorated disease pathology, and in the case of the MRL/lpr model, increased survival.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in healthy subjects have shown that Cenerimod is slowly absorbed, with a time to maximum concentration (tmax) of approximately 5-6 hours. It has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. Food does not have a significant effect on its pharmacokinetics. Cenerimod is highly protein-bound in plasma (>99.9%). The metabolism of Cenerimod is independent of cytochrome P450 (CYP) enzymes, and no major metabolites have been identified in plasma.

| Parameter | Value |

| Tmax (single dose) | 5.0 - 6.2 hours |

| Terminal Half-life (single dose) | 170 - 199 hours |

| Terminal Half-life (multiple doses) | 283 - 539 hours |

| Protein Binding | >99.9% |

| Effect of Food | No significant effect |

Data from Phase 1 studies in healthy volunteers.

Clinical Development

This compound (Cenerimod) has been investigated in clinical trials for the treatment of Systemic Lupus Erythematosus (SLE).

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that Cenerimod was generally well-tolerated and showed a dose-dependent reduction in lymphocyte counts. A transient decrease in heart rate was observed upon treatment initiation, a known effect of S1P receptor modulators.

Phase 2 CARE Study in SLE

The efficacy and safety of Cenerimod in patients with moderate-to-severe SLE were evaluated in the Phase 2b CARE study (NCT03742037). This was a multicenter, randomized, double-blind, placebo-controlled trial.

| Endpoint | Placebo | Cenerimod 0.5 mg | Cenerimod 1.0 mg | Cenerimod 2.0 mg | Cenerimod 4.0 mg |

| Change from Baseline in mSLEDAI-2K at Month 6 (LS Mean) | -2.85 | -3.24 | -3.41 | -2.84 | -4.04* |

| Difference vs. Placebo (95% CI) | - | -0.39 (-1.45 to 0.68) | -0.57 (-1.62 to 0.49) | 0.01 (-1.05 to 1.08) | -1.19 (-2.25 to -0.12) |

| p-value | - | 0.47 | 0.29 | 0.98 | 0.029 |

The study showed that the 4 mg dose of Cenerimod resulted in a statistically significant reduction in disease activity compared to placebo at 6 months. The effect was more pronounced in patients with a high interferon-1 (IFN-1) gene expression signature.

Safety and Tolerability

In the CARE study, Cenerimod was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar across the Cenerimod and placebo groups. Lymphopenia was a reported adverse event, consistent with the drug's mechanism of action.

| Adverse Event | Placebo (n=86) | Cenerimod 0.5 mg (n=85) | Cenerimod 1.0 mg (n=85) | Cenerimod 2.0 mg (n=86) | Cenerimod 4.0 mg (n=84) |

| Any TEAE (%) | 58.8 | 41.7 | 41.7 | 46.2 | 38.5 |

| Lymphopenia (%) | 0 | 1 | 6 | 10 | 14 |

Data from the CARE study and a proof-of-concept study.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for S1P1 Receptor Activation

This assay measures the functional activity of compounds at G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation.

Materials:

-

Membrane preparations from cells expressing the human S1P1 receptor.

-

[³⁵S]-GTPγS.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP.

-

Test compound (this compound/Cenerimod).

-

Scintillation cocktail.

-

Glass fiber filter mats.

Procedure:

-

Thaw membrane preparations on ice.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), membrane preparation, and the test compound.

-

Initiate the reaction by adding [³⁵S]-GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine EC50 values.

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the internalization of the S1P1 receptor from the cell surface upon agonist binding.

Materials:

-

U2OS or CHO cells stably expressing human S1P1 receptor fused to a fluorescent protein (e.g., GFP).

-

Cell culture medium.

-

Assay buffer.

-

Test compound (this compound/Cenerimod).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system.

Procedure:

-

Seed the S1P1-GFP expressing cells in a 96-well imaging plate and culture overnight.

-

Replace the culture medium with assay buffer and incubate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for receptor internalization.

-

Fix the cells with the fixing solution.

-

Wash the cells and stain with a nuclear stain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the translocation of the GFP signal from the cell membrane to intracellular vesicles.

-

Calculate EC50 values based on the concentration-response curve.

Conclusion

This compound (Cenerimod) is a selective S1P1 receptor modulator with a well-defined mechanism of action that leads to the sequestration of lymphocytes in lymphoid organs. Its synthesis is practical and efficient. Preclinical studies have demonstrated its potency, selectivity, and efficacy in models of autoimmune disease. Clinical trials in patients with SLE have shown that Cenerimod can reduce disease activity, particularly in patients with a high IFN-1 signature, and has an acceptable safety profile. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound/Cenerimod, offering valuable information for researchers and professionals in the field of drug development. Further investigation in ongoing Phase 3 trials will continue to delineate its therapeutic potential.

References

- 1. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First use of cenerimod, a selective S1P1 receptor modulator, for the treatment of SLE: a double-blind, randomised, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]

- 5. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Esonarimod (Cenerimod): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esonarimod (also known as Cenerimod) is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its development is a prime example of a target-based drug discovery approach, capitalizing on the well-understood role of S1P1 in lymphocyte trafficking. This technical guide provides an in-depth overview of the target identification and validation process for this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the critical signaling pathways and scientific rationale. The primary mechanism of action of this compound involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes. This immunomodulatory effect has been investigated for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).

Target Identification: A Focused Approach

The development of this compound was predicated on a target-based strategy, leveraging the clinical success of the first-generation S1P modulator, fingolimod. The initial hypothesis was that a more selective S1P1 modulator would retain the therapeutic efficacy of lymphocyte sequestration while mitigating the off-target effects associated with the modulation of other S1P receptor subtypes (S1P2-5).

The discovery process for selective S1P1 modulators like this compound generally involves screening compound libraries against a panel of S1P receptor subtypes to identify molecules with high affinity and selectivity for S1P1.

Target Validation: In Vitro and Cellular Assays

A battery of in vitro and cellular assays was employed to confirm S1P1 as the direct target of this compound and to quantify its functional activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays that validate the potency and selectivity of this compound for the S1P1 receptor.

Table 1: In Vitro Potency and Selectivity of this compound at S1P Receptors

| Assay Type | Receptor Subtype | This compound EC50 (nM) | S1P EC50 (nM) |

| [³⁵S]GTPγS Binding | Human S1P1 | 1.0 | 16 |

| Human S1P2 | >10,000 | 1.5 | |

| Human S1P3 | >10,000 | 0.3 | |

| Human S1P4 | >10,000 | 0.4 | |

| Human S1P5 | 36 | 67 |

EC50 values represent the concentration of the compound that elicits 50% of the maximal response.

Table 2: Cellular Functional Activity of this compound

| Assay Type | Cell Type | Parameter Measured | This compound EC50 (nM) |

| Ca²⁺ Mobilization | CHO cells expressing human S1P1 | Intracellular Calcium Release | 230 |

| S1P1 Receptor Internalization | Human T and B lymphocytes | S1P1 Surface Expression | ~15 |

Experimental Protocols

This assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.

-

Objective: To determine the potency and selectivity of this compound for S1P receptor subtypes 1-5.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.

-

Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.

-

Reaction Mixture: Membranes were incubated with varying concentrations of this compound or the natural ligand S1P in the presence of 10 µM GDP and 0.1 nM [³⁵S]GTPγS.

-

Incubation: The reaction was carried out for 60 minutes at 30°C.

-

Termination and Detection: The reaction was terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS was quantified by scintillation counting.

-

Data Analysis: EC50 values were calculated from concentration-response curves using non-linear regression.

-

This assay assesses the ability of a compound to induce intracellular calcium release following receptor activation.

-

Objective: To measure the functional consequence of S1P1 receptor activation by this compound.

-

Methodology:

-

Cell Culture: CHO cells expressing human S1P1 were cultured in 96-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition: Varying concentrations of this compound were added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration were monitored in real-time using a fluorescence plate reader.

-

Data Analysis: EC50 values were determined from the concentration-response curves.

-

This assay validates the mechanism of functional antagonism by measuring the removal of the S1P1 receptor from the cell surface upon agonist binding.

-

Objective: To confirm that this compound induces the internalization of the S1P1 receptor in primary human lymphocytes.

-

Methodology:

-

Cell Isolation: Primary human T and B lymphocytes were isolated from healthy donor blood.

-

Compound Incubation: Cells were incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours) at 37°C.

-

Staining: Cells were stained with fluorescently labeled antibodies specific for surface S1P1 and lymphocyte markers (e.g., CD3 for T cells, CD19 for B cells).

-

Flow Cytometry: The mean fluorescence intensity (MFI) of S1P1 staining on the cell surface was quantified using a flow cytometer.

-

Data Analysis: The percentage of S1P1 receptor internalization was calculated relative to untreated control cells, and EC50 values were determined.

-

Preclinical and Clinical Validation

The validation of this compound's target engagement and mechanism of action was further substantiated in preclinical animal models and clinical trials in humans.

Preclinical Validation in a Lupus Mouse Model

-

Model: MRL/lpr mice, a well-established model of spontaneous lupus-like autoimmune disease.

-

Key Findings:

-

Oral administration of this compound resulted in a dose-dependent reduction in circulating T and B lymphocytes.[1]

-

Treated mice showed reduced immune cell infiltration in target organs such as the kidneys.

-

This compound treatment led to decreased autoantibody production and a reduction in inflammatory biomarkers.[1]

-

Ultimately, this compound administration improved kidney function and increased the survival of the MRL/lpr mice.[1]

-

Clinical Validation in Systemic Lupus Erythematosus (SLE) Patients

-

Study Design: Phase 2 and 3 clinical trials in patients with moderate to severe SLE.[2][3]

-

Pharmacodynamic Endpoint: The primary pharmacodynamic biomarker was the change in absolute lymphocyte count from baseline.

-

Key Findings:

-

This compound treatment resulted in a dose-dependent and sustained reduction in peripheral blood lymphocyte counts.

-

A reduction in antibody-secreting cells and levels of the inflammatory cytokine IFN-α were also observed.

-

These clinical findings directly correlate with the intended mechanism of action of S1P1 receptor modulation and lymphocyte sequestration.

-

Visualizing the Scientific Rationale

The following diagrams illustrate the key pathways and workflows central to the identification and validation of this compound's target.

Caption: S1P1 Signaling and this compound's Mechanism of Action.

Caption: this compound Target Identification and Validation Workflow.

Caption: this compound's Mechanism of Action on Lymphocyte Trafficking.

Conclusion

The target identification and validation of this compound serve as a robust case study in modern, target-based drug discovery. The high selectivity for the S1P1 receptor, confirmed through rigorous in vitro assays, translates directly to a clear pharmacodynamic effect—lymphocyte reduction—that is consistently observed in both preclinical models and clinical settings. This body of evidence strongly supports S1P1 as the primary therapeutic target of this compound and provides a solid foundation for its ongoing clinical development in autoimmune diseases. The detailed methodologies and quantitative data presented herein offer a comprehensive resource for researchers in the field of immunology and drug development.

References

- 1. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Esonarimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esonarimod is an immunomodulatory agent investigated for its potential as an antirheumatic drug. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound. As extensive quantitative SAR data for a broad series of this compound analogs are not publicly available, this document focuses on the qualitative SAR, the crucial role of its metabolic activation, and the key structural features influencing its biological activity. The proposed mechanism of action, involving the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8), is discussed in the context of its chemical structure. Detailed experimental protocols for key assays relevant to the characterization of this compound and similar immunomodulatory compounds are also provided.

Introduction to this compound

This compound, (±)-2-(acetylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule that has been evaluated for its antirheumatic properties. It functions as a prodrug, undergoing metabolic activation to its pharmacologically active form, deacetyl-esonarimod.[1][2] A significant aspect of this compound's pharmacology is that the antirheumatic activities of the (R)- and (S)-enantiomers of its deacetylated metabolite show no significant difference, suggesting a lack of strict stereospecificity for its biological target.[1]

Metabolic Activation of this compound

This compound is rapidly and almost completely absorbed after oral administration and undergoes extensive metabolism. The primary metabolic step is the cleavage of the acetylthiomethyl group to yield the active thiol-containing metabolite, deacetyl-esonarimod.[1][2] This metabolic conversion is essential for its pharmacological activity.

Figure 1: Metabolic activation pathway of this compound.

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR study for a wide range of this compound analogs is not publicly available, qualitative insights can be derived from its known metabolites and core structure.

Core Structure and Key Functional Groups

The chemical structure of this compound consists of a butanoic acid backbone with several key functional groups that are critical for its activity.

-

Acetylthiomethyl Group at the 2-position: This group serves as a prodrug moiety. Its in vivo cleavage to a thiol group is necessary for the drug's activity.

-

4-Methylphenyl Group at the 4-position: This lipophilic aromatic ring is likely important for binding to the target protein.

-

Carboxylic Acid Group: This polar group can engage in hydrogen bonding and salt bridge formation, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Qualitative SAR Summary

The following table summarizes the key structural features and their known relationship to the biological activity of this compound.

| Structural Feature | Modification/Observation | Impact on Activity | Reference |

| Acetylthiomethyl Group | Cleavage to thiol (deacetylation) | Essential for activity; forms the active metabolite. | |

| Stereocenter at C2 | (R)- vs. (S)-enantiomer of deacetyl-esonarimod | No significant difference in antirheumatic activity observed. | |

| 4-Methylphenyl Group | Presence of the aromatic ring | Believed to be involved in target binding. | |

| Carboxylic Acid Group | Presence of the acidic moiety | Likely contributes to solubility and target interaction. |

Proposed Mechanism of Action: TLR7/8 Activation

The immunomodulatory effects of this compound are thought to be mediated through the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are located in the endosomes of immune cells and recognize single-stranded RNA, leading to the production of pro-inflammatory cytokines and type I interferons. This activation of the innate immune system subsequently modulates the adaptive immune response.

Figure 2: Proposed signaling pathway of Deacetyl-esonarimod via TLR7/8.

Experimental Protocols

The following are representative protocols for assays that can be used to characterize the activity of this compound and its analogs.

TLR7/8 Reporter Assay

This assay is used to determine if a compound activates the TLR7 or TLR8 signaling pathway.

Principle: HEK-293 cells are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds (this compound analogs)

-

Positive control (e.g., R848)

-

96-well plates

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the supplier's instructions.

-

On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.

-

-

Assay Plate Preparation:

-

Add 20 µL of each test compound dilution to the appropriate wells of a 96-well plate.

-

Include wells for a positive control and a vehicle control.

-

-

Cell Seeding:

-

Add 180 µL of the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Data Acquisition:

-

Measure the SEAP activity by reading the optical density at 620-650 nm using a spectrophotometer.

-

-

Data Analysis:

-

Determine the dose-response relationship by plotting the reporter activity against the log of the compound concentration.

-

Figure 3: General workflow for a TLR reporter assay.

Cytokine Profiling Assay

This assay measures the release of various cytokines from immune cells in response to treatment with a test compound.

Principle: A multiplex immunoassay, such as a Luminex®-based assay, is used to simultaneously quantify multiple cytokines in a single sample of cell culture supernatant. The assay uses spectrally coded magnetic beads, each coated with an antibody specific for a particular cytokine.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other relevant immune cells

-

Cell culture medium

-

Test compounds

-

Positive control (e.g., LPS)

-

Luminex® multiplex cytokine assay kit (e.g., from R&D Systems or Bio-Rad)

-

Luminex® analyzer

Procedure:

-

Cell Stimulation:

-

Plate PBMCs at a suitable density in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

Luminex® Assay:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 50 µL of the microparticle cocktail to each well of the assay plate.

-

Add 50 µL of standard or sample to each well.

-

Incubate on a shaker at room temperature.

-

Wash the plate.

-

Add 50 µL of the biotin-antibody cocktail and incubate.

-

Wash the plate.

-

Add 50 µL of streptavidin-PE and incubate.

-

Wash the plate and resuspend the beads in wash buffer.

-

-

Data Acquisition:

-

Acquire data using a Luminex® analyzer.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Plot the cytokine concentration versus the log of the compound concentration to determine the dose-response relationship.

-

Conclusion

This compound is an interesting immunomodulatory molecule with demonstrated antirheumatic activity. While a detailed quantitative structure-activity relationship for a broad series of its analogs has not been fully elucidated in the public domain, the available data on its active metabolites, particularly the lack of stereospecificity, provide a valuable foundation for further investigation. The core structural elements, including the metabolically labile acetylthiomethyl group and the lipophilic 4-methylphenyl group, are key to its biological function. Future research focusing on systematic modifications of these groups will be instrumental in developing a comprehensive quantitative SAR and potentially optimizing the therapeutic profile of this class of compounds. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound analogs and other novel immunomodulators.

References

Esonarimod and Toll-like Receptor 7: An Assessment of the Evidence and a Guide to TLR7 Agonism

Initial Assessment: Esonarimod as a Toll-like Receptor 7 Agonist

A comprehensive review of publicly available scientific literature and drug development data indicates that this compound is not characterized as a Toll-like receptor 7 (TLR7) agonist. This compound, also known as (S)-KE-298, has been previously investigated as an antirheumatic agent.[1] Its chemical structure is (2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid.[2] While the user's query presupposes a role for this compound as a TLR7 agonist, the available data does not support this classification. Therefore, this document will provide an in-depth technical guide on the core topic of Toll-like receptor 7 agonism, using well-characterized molecules as examples, to fulfill the user's request for a detailed scientific resource.

An In-Depth Technical Guide to Toll-like Receptor 7 (TLR7) Agonism

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of TLR7, its signaling pathway, the mechanism of action of its agonists, and relevant experimental protocols.

Introduction to Toll-like Receptor 7 (TLR7)

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[3][4] It recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[4] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an effective antiviral and antitumor immune response.

The TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a MyD88-dependent signaling pathway within the endosome. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors, leading to the expression of immune-related genes.

The key steps in the TLR7 signaling pathway are as follows:

-

Ligand Recognition: TLR7, located in the endosomal membrane, recognizes and binds to its specific ligand (e.g., ssRNA or a small molecule agonist).

-

MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Myddosome Formation: MyD88 then associates with IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is often referred to as the "Myddosome".

-

TRAF6 Activation: Activated IRAK1 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 acts as an E3 ubiquitin ligase, leading to the activation of the TAK1 complex (consisting of TAK1, TAB1, TAB2, and TAB3).

-

NF-κB and MAPK Activation: The activated TAK1 complex then phosphorylates and activates two major downstream pathways:

-

The IKK complex, which leads to the phosphorylation and degradation of IκBα, allowing the nuclear translocation of the transcription factor NF-κB.

-

The mitogen-activated protein kinase (MAPK) cascades (including JNK and p38 MAPK).

-

-

IRF7 Activation: In parallel, a complex involving IRAK1, TRAF6, IKKα, and interferon regulatory factor 7 (IRF7) is formed, leading to the phosphorylation and activation of IRF7.

-

Gene Transcription: The activated transcription factors NF-κB and IRF7 translocate to the nucleus and induce the transcription of genes encoding type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).

Below is a diagram illustrating the TLR7 signaling pathway.

Well-Characterized TLR7 Agonists

Several small molecule TLR7 agonists have been developed and extensively studied. These are often imidazoquinoline derivatives.

-

Imiquimod (R837): One of the first synthetic TLR7 agonists, approved for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.

-

Resiquimod (R848): A more potent TLR7/TLR8 dual agonist compared to imiquimod. It induces a robust production of a broader range of cytokines.

Quantitative Data for TLR7 Agonists

The following tables summarize key quantitative data for the well-characterized TLR7 agonist, Resiquimod (R848).

| Table 1: In Vitro Activity of Resiquimod (R848) | |

| Parameter | Value |

| Target(s) | Human TLR7 / TLR8 |

| EC50 (Human TLR7) | ~1 µM |

| EC50 (Human TLR8) | ~0.5 µM |

| EC50 (Mouse TLR7) | ~0.1 µM |

| Data are compiled from various sources and may vary depending on the specific assay conditions. |

| Table 2: Cytokine Induction by Resiquimod (R848) in Human PBMCs | ||

| Cytokine | Concentration of R848 | Approximate Secretion Level (pg/mL) |

| IFN-α | 1 µg/mL | > 1000 |

| TNF-α | 1 µg/mL | > 2000 |

| IL-6 | 1 µg/mL | > 5000 |

| IL-12 | 1 µg/mL | > 500 |

| Data are representative and can vary significantly based on donor variability and experimental setup. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: TLR7 Reporter Assay using HEK-Blue™ hTLR7 Cells

This assay quantifies the activation of TLR7 by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compound (e.g., Resiquimod) and vehicle control (e.g., DMSO)

-

Positive control: R848 (1 µg/mL)

-

96-well flat-bottom culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-650 nm)

Methodology:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed growth medium to a density of ~280,000 cells/mL.

-

Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of the test compound. Add 20 µL of the test compound, positive control, or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new flat-bottom 96-well plate.

-

Add 180 µL of the QUANTI-Blue™ solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Data Analysis: The SEAP activity is proportional to the TLR7-induced NF-κB activation. Plot the OD values against the compound concentration to determine the EC50.

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol measures the secretion of cytokines from human PBMCs following stimulation with a TLR7 agonist.

Materials:

-

Ficoll-Paque™ PLUS

-

Leukocyte cones from healthy human donors

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Test compound (e.g., Resiquimod)

-

Positive control: R848 (1 µg/mL)

-

96-well round-bottom culture plates

-

ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)

Methodology:

-

PBMC Isolation: Isolate PBMCs from leukocyte cones using Ficoll-Paque™ density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.

-

Compound Stimulation: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 1200 rpm for 10 minutes. Carefully collect the supernatant and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.

Below is a diagram illustrating a typical experimental workflow for evaluating a TLR7 agonist.

Applications in Drug Development

The potent immunostimulatory properties of TLR7 agonists have led to their investigation in several therapeutic areas:

-

Oncology: TLR7 agonists are being explored as monotherapies and in combination with other cancer treatments, such as checkpoint inhibitors, to enhance anti-tumor immunity.

-

Infectious Diseases: By mimicking a viral infection, TLR7 agonists can induce a strong antiviral state, making them potential therapeutics for chronic viral infections like hepatitis B and C.

-

Vaccine Adjuvants: TLR7 agonists can be used as adjuvants in vaccines to enhance the magnitude and quality of the adaptive immune response to the vaccine antigen.

Conclusion

While this compound is not a recognized TLR7 agonist based on current scientific evidence, the field of TLR7 agonism is a dynamic and promising area of research and drug development. The ability of TLR7 agonists to potently activate the innate immune system and subsequently shape the adaptive immune response provides a powerful tool for therapeutic intervention in a range of diseases, from cancer to viral infections. A thorough understanding of the TLR7 signaling pathway and the use of robust experimental protocols are essential for the successful development of novel TLR7-targeted therapies.

References

- 1. A practical procedure for the synthesis of this compound, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, (S)- | C14H16O4S | CID 10221336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Esonarimod: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esonarimod (also known as KE-298) is a novel anti-rheumatic agent developed by Taisho Pharmaceutical. Preclinical data indicate that this compound functions as an inhibitor of Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α). The development of this compound has since been discontinued. This technical guide synthesizes the available information regarding the cellular targets and mechanism of action of this compound. Due to the discontinued development of this compound, publicly accessible quantitative data on its bioactivity and detailed experimental protocols are limited. This document aims to provide a comprehensive overview based on the existing information.

Introduction

This compound was investigated as a potential therapeutic for immune-mediated inflammatory diseases, such as rheumatoid arthritis. Its proposed mechanism of action centers on the inhibition of two key pro-inflammatory cytokines: IL-12 and IL-1α. By targeting these molecules, this compound was expected to modulate downstream inflammatory cascades implicated in the pathophysiology of autoimmune disorders.

Cellular Targets

The primary cellular targets of this compound have been identified as:

-

Interleukin-12 subunit p40 (IL-12p40): This protein is a common subunit of two important cytokines, IL-12 and IL-23. IL-12 is crucial for the differentiation of T helper 1 (Th1) cells, which drive cell-mediated immunity. IL-23 is essential for the maintenance of T helper 17 (Th17) cells, which are implicated in numerous autoimmune diseases. By targeting the p40 subunit, this compound can theoretically inhibit the signaling of both IL-12 and IL-23.

-

Interleukin-1 alpha (IL-1α): IL-1α is a member of the IL-1 family of cytokines, which are potent mediators of inflammation. It can be expressed as a cell-surface molecule or secreted, and it signals through the IL-1 receptor (IL-1R) to induce the expression of a wide range of inflammatory genes.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by directly or indirectly inhibiting the activity of IL-12p40 and IL-1α. This inhibition would lead to the suppression of inflammatory cell differentiation and the reduction of pro-inflammatory mediator production.

Inhibition of IL-12 and IL-23 Signaling

The proposed mechanism for this compound's activity against IL-12 and IL-23 is through the inhibition of the shared p40 subunit. This would prevent the formation of the functional heterodimeric cytokines and/or block their interaction with their respective receptors.

Esonarimod's Effect on Cytokine Production: A Technical Whitepaper

November 2025

Executive Summary

Esonarimod (also known as KE-298) is a novel antirheumatic drug candidate that has demonstrated significant immunomodulatory effects, particularly in the context of rheumatoid arthritis. Although its clinical development was discontinued, preclinical and early clinical studies have elucidated its mechanisms of action, which center on the inhibition of key pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the available scientific literature on this compound's impact on cytokine synthesis, the signaling pathways it modulates, and the experimental methodologies used to characterize its effects. This compound primarily exerts its anti-inflammatory properties by suppressing the production of critical cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This is achieved through the modulation of distinct signaling pathways in different cell types, including the inhibition of the Activator Protein-1 (AP-1) transcription factor in synovial cells and the suppression of the Interferon-beta (IFN-β)/Interferon Regulatory Factor-1 (IRF-1) pathway in macrophages. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of disease-modifying antirheumatic drugs (DMARDs) and the intricate signaling networks that govern inflammatory responses.

Introduction

This compound is a prodrug that is rapidly metabolized to its active form, deacetyl-esonarimod (also known as M-I or KE-758).[1] It was developed by Taisho Pharmaceutical as a potential treatment for rheumatoid arthritis.[2] The rationale for its development was based on the central role of pro-inflammatory cytokines in the pathophysiology of this and other autoimmune diseases. This guide will detail the known effects of this compound on the production of key cytokines and the underlying molecular mechanisms.

Quantitative Data on Cytokine Inhibition

Table 1: Effect of this compound (KE-298) and its Active Metabolite (KE-758) on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Drug Form | Concentration | Observed Effect | Reference |

| TNF-α | Human Monocyte Cell Line (THP-1) | IFN-γ + LPS | KE-758 | Not specified | Significant suppression of protein and mRNA expression. | [1] |

| IL-1β | Human Monocyte Cell Line (THP-1) | IFN-γ + LPS | KE-758 | Not specified | Significant suppression of protein and mRNA expression. | [1] |

| Pro-inflammatory Cytokines (General) | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production. | [2] |

| IL-6 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production mentioned in abstract keywords. |

Table 2: Effect of this compound (KE-298) and its Active Metabolite (KE-758) on Other Inflammatory Mediators

| Mediator | Cell Type | Stimulus | Drug Form | Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | Murine Macrophage Cells (RAW264.7) | LPS | KE-298 & KE-758 | Not specified | Suppression of production. | |

| iNOS | Murine Macrophage Cells (RAW264.7) | LPS | KE-298 & KE-758 | Not specified | Inhibition of gene expression. | |

| Matrix Metalloproteinase-1 (MMP-1) | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | KE-298 | 10-4 - 10-5 M | Inhibition of production. |

Signaling Pathways Modulated by this compound

This compound's inhibitory effects on cytokine production are mediated through distinct signaling pathways in different cell types. The primary mechanisms identified are the downmodulation of the AP-1 transcription factor in synovial cells and the inhibition of the IFN-β/IRF-1 pathway in macrophages.

Inhibition of the AP-1 Signaling Pathway in Synovial Cells

In rheumatoid arthritis synovial fibroblast-like cells, this compound (KE-298) was found to inhibit the production of pro-inflammatory cytokines and MMP-1 by reducing their gene transcription through the downmodulation of the AP-1 transcription factor.

Inhibition of the IFN-β/IRF-1 Pathway in Macrophages

In murine macrophage cells, this compound and its active metabolite KE-758 were shown to suppress LPS-induced nitric oxide production by inhibiting iNOS gene expression. This was not due to an effect on the NF-κB pathway, but rather through the marked suppression of LPS-induced IFN-β and IRF-1 gene expression.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature. Specific details on reagents and instruments are not fully available.

Cell Culture and Treatment for Cytokine Production Assays

-

Cell Lines:

-

THP-1 (Human Monocytic Cell Line): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Rheumatoid Arthritis Synovial Fibroblast-like Cells: Isolated from synovial tissues of RA patients and maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.

-

RAW264.7 (Murine Macrophage Cell Line): Cultured in DMEM with 10% fetal bovine serum.

-

-

Stimulation and Treatment:

-

THP-1 Cells: Cells are typically seeded in 24-well plates. For stimulation, cells are pre-treated with Interferon-gamma (IFN-γ) for approximately 16 hours, followed by the addition of Lipopolysaccharide (LPS) for 6 hours (for TNF-α detection) or 24 hours (for IL-1β detection). This compound's active metabolite (KE-758) is added concurrently with the LPS stimulation.

-

RA Synovial Cells: Cells are co-cultured with this compound (KE-298) at concentrations ranging from 10-4 to 10-5 M in the presence or absence of TNF-α (e.g., 2 ng/ml) for a specified duration.

-

RAW264.7 Cells: Cells are stimulated with LPS in the presence or absence of this compound (KE-298) or its active metabolite (KE-758).

-

Measurement of Cytokine Protein Levels

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after the stimulation/treatment period.

-

Commercially available ELISA kits specific for the cytokine of interest (e.g., human TNF-α, human IL-1β, human IL-6) are used according to the manufacturer's instructions.

-

Briefly, 96-well plates pre-coated with a capture antibody are incubated with the culture supernatants and a series of standards of known concentration.

-

After washing, a detection antibody, often biotinylated, is added.

-

This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.

-

The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

-

Measurement of Cytokine mRNA Expression

-

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR):

-

Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined spectrophotometrically.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

The resulting cDNA is then used as a template for PCR amplification using primers specific for the target cytokine genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR products are visualized by agarose gel electrophoresis.

-

-

Quantitative Real-Time PCR (qPCR):

-

This method follows the same initial steps as RT-PCR for RNA extraction and cDNA synthesis.

-

The PCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes (e.g., TaqMan) to detect the amplification of the target gene in real-time.

-

The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a housekeeping gene.

-

Experimental Workflow for Cytokine Inhibition Studies

Conclusion

This compound (KE-298) and its active metabolite KE-758 have demonstrated clear inhibitory effects on the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. These effects are mediated through the targeted modulation of specific intracellular signaling pathways, namely the AP-1 pathway in synovial cells and the IFN-β/IRF-1 pathway in macrophages. While the discontinuation of its clinical development has limited the availability of extensive quantitative data, the existing preclinical studies provide valuable insights into its mechanism of action. Further investigation into molecules with similar mechanisms could pave the way for new therapeutic strategies for rheumatoid arthritis and other inflammatory disorders.

References

- 1. KE-758, an active metabolite of the new anti-rheumatic drug KE-298, suppresses production of tumor necrosis factor-alpha and interleukin-1 beta in THP-1, a human monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Esonarimod: An Early-Stage Investigation of a Discontinued Anti-Inflammatory Agent

Executive Summary: Early-stage research into Esonarimod (also known as KE-298) identified it as a potential anti-inflammatory agent, primarily investigated for rheumatoid arthritis. Contrary to the initial premise of exploring it as a Toll-like receptor 8 (TLR8) agonist, publicly available scientific literature indicates that its proposed mechanism of action was the inhibition of pro-inflammatory cytokines, specifically Interleukin-1 (IL-1). Development of this compound was initiated by Taisho Pharmaceutical but was discontinued in 1997.[1] Due to the early termination of its development, the volume of detailed, publicly accessible data on its preclinical and clinical profile is limited. This guide summarizes the available information, including its mechanism of action, limited quantitative data, and the general experimental approaches cited in historical literature.

Introduction and Identification

This compound, chemically known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, was developed as a small molecule drug candidate for the treatment of rheumatoid arthritis.[1][2] The compound was classified as an antirheumatic agent.[1][2] It is critical to distinguish this compound from Cenerimod, a more recently developed selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for systemic lupus erythematosus (SLE), as the similar names can cause confusion.

Proposed Mechanism of Action: Cytokine Inhibition

The primary mechanism of action attributed to this compound was the inhibition of Interleukin-1 (IL-1), a key cytokine involved in inflammatory processes. Some sources also suggest it may inhibit Interleukin-12 subunit p40 (IL-12p40). By targeting these cytokines, this compound was intended to suppress the inflammatory cascade that contributes to the pathology of autoimmune diseases like rheumatoid arthritis.

There is no evidence in the available literature to suggest that this compound functions as a Toll-like receptor 8 (TLR8) agonist. TLR8 agonists, such as Motolimod (VTX-2337), represent a distinct class of immunomodulatory agents that activate the innate immune system. This compound's function as a cytokine inhibitor places it in a different therapeutic category.

Below is a conceptual diagram of the proposed inhibitory action of this compound on the IL-1 signaling pathway.

Preclinical Quantitative Data

Due to the early discontinuation of this compound's development, publicly available quantitative data is exceptionally scarce. A single study reported its in vitro activity in a murine macrophage cell line.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| This compound (KE-298) | Nitric Oxide (NO) Production | RAW264.7 | IC50 | 117.5 µg/mL |

Table 1: In Vitro Inhibitory Activity of this compound.

Cited Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not available in the public domain. However, based on the published literature, the general methodology for the key in vitro experiment can be outlined.

Protocol: Inhibition of Nitric Oxide Production in RAW264.7 Cells

-

Objective: To determine the concentration at which this compound inhibits 50% (IC50) of the lipopolysaccharide (LPS)-induced nitric oxide production in macrophage-like cells.

-

Cell Line: RAW264.7 murine macrophage cells.

-

Stimulant: Lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) was used to induce an inflammatory response and stimulate NO production.

-

Treatment: Cells were incubated with LPS in the presence of varying concentrations of this compound (ranging from 10 to 300 µg/mL).

-

Incubation: The cell cultures were maintained for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Measurement: After incubation, the cell supernatants were collected. The concentration of nitrite (NO2-), a stable metabolite of NO, was measured as an indicator of NO production. The IC50 value was then calculated based on the dose-response curve.

Below is a simplified workflow diagram for this experimental protocol.

Conclusion and Future Outlook

The early-stage research on this compound positioned it as a potential anti-inflammatory therapeutic targeting the IL-1 pathway. However, its development was halted for undisclosed reasons in 1997. The discontinuation at such an early phase has resulted in a significant lack of data in modern scientific literature, making a comprehensive technical analysis challenging. The available information confirms its identity as a cytokine inhibitor, not a TLR8 agonist. Researchers interested in the therapeutic potential of cytokine inhibition or TLR8 agonism should direct their focus to other, more extensively studied compounds with richer datasets.

References

Esonarimod's Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esonarimod, also known as cenerimod, is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its primary mechanism of action involves the sequestration of lymphocytes in lymphoid tissues, leading to a reduction in circulating lymphocytes. This has positioned it as a therapeutic candidate for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[1][2][3][4][5] While its principal effects are on the adaptive immune system, emerging evidence indicates that this compound also plays a significant role in modulating components of the innate immune system. This guide provides an in-depth technical overview of this compound's functions in innate immunity, focusing on its direct effects on macrophages and dendritic cells, supported by available data and experimental protocols.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound is a potent and selective agonist of the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes induces the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their egress from lymph nodes. This "functional antagonism" leads to a reversible, dose-dependent reduction of circulating T and B lymphocytes.

This compound's Interaction with the Innate Immune System

Beyond its effects on lymphocytes, this compound influences innate immunity through both indirect and direct mechanisms.

Indirect Effects on Innate Immunity

In the context of autoimmune diseases like SLE, the reduction of circulating lymphocytes by this compound leads to downstream effects on the innate immune system. Notably, treatment with cenerimod has been shown to reduce plasma levels of interferon-alpha (IFN-α) in SLE patients. IFN-α is a key cytokine produced by innate immune cells, particularly plasmacytoid dendritic cells, and its reduction highlights an indirect immunomodulatory effect of this compound on the innate immune response.

Direct Effects on Innate Immune Cells

Recent findings have illuminated the direct interaction of this compound and its active metabolite, KE-758, with key innate immune cells, namely macrophages and dendritic cells.

This compound, primarily through its active metabolite KE-758, directly suppresses pro-inflammatory responses in macrophages. This is not dependent on its S1P1-mediated effects on lymphocytes but rather through a distinct intracellular signaling pathway.

-

Inhibition of Nitric Oxide Production: this compound and its metabolite KE-758 have been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage cell lines (RAW264.7). This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) gene expression.

-

Modulation of the IFN-β/IRF-1 Signaling Pathway: The suppression of iNOS gene expression by KE-758 is mediated by the marked suppression of LPS-induced interferon-beta (IFN-β) and interferon regulatory factor-1 (IRF-1) gene expression. This mechanism is noteworthy as it is independent of the canonical NF-κB activation pathway, which is a common target for anti-inflammatory drugs.

-

Suppression of Pro-inflammatory Cytokines: In the human monocyte cell line THP-1, KE-758 significantly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by inhibiting their mRNA expression.

There has been a hypothesis that this compound may act as a Toll-like receptor 4 (TLR4) antagonist; however, the primary evidence points towards a mechanism downstream of TLR4 signaling.

This compound has been observed to impact the function of dendritic cells, which are crucial antigen-presenting cells that bridge the innate and adaptive immune systems. Specifically, cenerimod has been shown to mitigate the migration of dendritic cells to draining lymph nodes. This effect is likely mediated through the modulation of S1P1 receptors expressed on dendritic cells, thereby interfering with their ability to respond to chemotactic signals.

Quantitative Data

While qualitative effects of this compound on innate immune cells are documented, specific IC50 and EC50 values for these direct effects are not extensively reported in the available literature. The following tables summarize the known effects.

Table 1: Effects of this compound and its Metabolite (KE-758) on Macrophage Function

| Cell Line | Stimulant | Measured Parameter | Effect | Reference |

| RAW264.7 (murine macrophage) | LPS | Nitric Oxide (NO) Production | Suppression | |

| RAW264.7 (murine macrophage) | LPS | iNOS Gene Expression | Inhibition | |

| RAW264.7 (murine macrophage) | LPS | IFN-β Gene Expression | Marked Suppression | |

| RAW264.7 (murine macrophage) | LPS | IRF-1 Gene Expression | Marked Suppression | |

| RAW264.7 (murine macrophage) | LPS | NF-κB Activation | No Effect | |

| THP-1 (human monocyte) | IFN-γ + LPS | TNF-α Production | Significant Suppression | |

| THP-1 (human monocyte) | IFN-γ + LPS | IL-1β Production | Significant Suppression | |

| THP-1 (human monocyte) | IFN-γ + LPS | TNF-α mRNA Expression | Inhibition | |

| THP-1 (human monocyte) | IFN-γ + LPS | IL-1β mRNA Expression | Inhibition |

Table 2: Effects of Cenerimod (this compound) on Dendritic Cell Function

| Model | Measured Parameter | Effect | Reference |

| Rodent Disease Models | Dendritic Cell Migration to Draining Lymph Node | Reduction |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's mechanism in macrophages.

Caption: Cenerimod's effect on dendritic cell migration.

Experimental Workflows

References

- 1. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the iNOS pathway in inflammatory macrophages by low-dose X-irradiation in vitro. Is there a time dependence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dendritic cell migration assay: a potential prediction model for identification of contact allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

Esonarimod: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esonarimod, also known as (R)-KE-298, is a small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis. This document provides a comprehensive overview of its known physicochemical characteristics and explores its likely mechanism of action as a modulator of the Toll-like receptor 4 (TLR4) signaling pathway. While the clinical development of this compound was discontinued, its profile as a potential anti-inflammatory agent remains of interest to researchers in immunology and drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. It is important to note that the majority of the available data is based on computational predictions.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | PubChem |

| Chemical Formula | C₁₄H₁₆O₄S | PubChem[1] |

| Molecular Weight | 280.34 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 280.07693016 g/mol | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| CAS Number | 176107-74-7 | PubChem |

Mechanism of Action: Toll-like Receptor 4 (TLR4) Antagonism

While the precise molecular interactions of this compound have not been fully elucidated in publicly accessible literature, its development for rheumatoid arthritis strongly suggests a mechanism centered on the modulation of inflammatory pathways. A key pathway implicated in the pathogenesis of rheumatoid arthritis is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria or endogenous damage-associated molecular patterns (DAMPs), initiates a potent inflammatory response. This response is mediated through two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Given that TLR4 antagonists are being explored as therapeutic agents for rheumatoid arthritis and other inflammatory conditions, it is plausible that this compound exerts its anti-inflammatory effects by antagonizing the TLR4 signaling pathway. This would involve the inhibition of TLR4 activation, thereby reducing the production of key inflammatory mediators.

TLR4 Signaling Pathway and the Role of an Antagonist

The activation of TLR4 is a multi-step process involving the co-receptor MD-2, which directly binds to ligands like LPS. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, which triggers the downstream signaling cascades.

A TLR4 antagonist would interfere with this process, likely by binding to the TLR4/MD-2 complex and preventing the conformational changes necessary for activation and dimerization. This inhibition would block the subsequent signaling events, leading to a reduction in the inflammatory response.

Experimental Protocols

To characterize the physicochemical properties and biological activity of a compound like this compound, a series of standardized experimental protocols would be employed.

Determination of Physicochemical Properties

-

Melting Point: Determined using a melting point apparatus where the temperature at which the substance transitions from solid to liquid is observed.

-

Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of a solvent (e.g., water, DMSO) at a specific temperature until saturation is reached. The concentration at saturation defines the solubility.

-

pKa: Measured using potentiometric titration, where a solution of the compound is titrated with an acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.

-

LogP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method, where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

In Vitro Assays for TLR4 Antagonism

The potential of this compound to act as a TLR4 antagonist can be evaluated through a series of in vitro cellular assays.

-

Cell Culture: A suitable cell line expressing TLR4, such as human monocytic THP-1 cells or HEK293 cells transfected with TLR4, MD-2, and a reporter gene (e.g., NF-κB-luciferase), would be cultured under standard conditions.

-

LPS Stimulation and Cytokine Measurement (ELISA):

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

The cells are then stimulated with a known concentration of LPS to activate the TLR4 pathway.

-

After an appropriate incubation time (e.g., 6-24 hours), the cell culture supernatant is collected.

-

The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). A dose-dependent reduction in cytokine levels in the presence of this compound would indicate TLR4 antagonism.

-

-

NF-κB Activation Assay:

-

Using a reporter cell line (e.g., HEK-Blue™ TLR4), cells are treated as described above.

-

Activation of the NF-κB pathway is quantified by measuring the activity of the reporter enzyme (e.g., secreted embryonic alkaline phosphatase) in the supernatant. A decrease in reporter activity with increasing concentrations of this compound would confirm the inhibition of TLR4-mediated NF-κB activation.

-

-

Western Blot Analysis of Signaling Proteins:

-

Cells are treated with this compound and/or LPS.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

The phosphorylation status of key downstream signaling proteins, such as p65 (a subunit of NF-κB) and IRF3, is assessed by Western blotting using phospho-specific antibodies. Inhibition of LPS-induced phosphorylation of these proteins by this compound would provide further evidence of its antagonistic activity on the TLR4 pathway.

-

Conclusion

This compound is an anti-inflammatory small molecule with physicochemical properties that suggest its potential as an orally available drug candidate. Although its clinical development has been halted, its likely mechanism of action as a Toll-like receptor 4 antagonist makes it a compound of continued interest for researchers studying inflammatory diseases. The experimental protocols outlined in this document provide a framework for the further characterization of this compound and other potential TLR4 modulators. A deeper understanding of how compounds like this compound interact with the TLR4 signaling pathway could pave the way for the development of novel therapeutics for a range of inflammatory conditions.

References